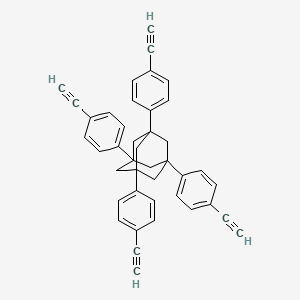

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

Description

Significance of Adamantane (B196018) as a Rigid Tetrahedral Scaffold in Contemporary Chemical Research

The four bridgehead positions of the adamantane cage are readily functionalizable, allowing for the attachment of various substituents in a tetrahedral array. This feature is instrumental in the design of molecules with specific shapes and functionalities, from drug candidates that can precisely fit into the active sites of enzymes to building blocks for the construction of porous materials with tailored properties.

Overview of Poly-Functionalized Adamantane Derivatives in Advanced Materials and Supramolecular Chemistry

The ability to introduce multiple functional groups onto the adamantane core has led to the development of a wide range of poly-functionalized derivatives with applications in advanced materials and supramolecular chemistry. These derivatives serve as versatile building blocks for creating larger, more complex structures.

In the realm of advanced materials , poly-functionalized adamantanes are utilized in the synthesis of:

Polymers with high thermal stability: The rigid adamantane unit, when incorporated into polymer backbones, can enhance thermal resistance and mechanical strength.

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The tetrahedral geometry of tetrasubstituted adamantanes directs the formation of three-dimensional networks with high surface areas and permanent porosity, which are valuable for gas storage and separation.

Nanomaterials: Adamantane derivatives can be used to create nanoscale structures with well-defined shapes and sizes for applications in areas such as atomic force microscopy (AFM). nih.gov

In supramolecular chemistry , the adamantane cage is a popular guest moiety in host-guest systems, particularly with cyclodextrins and cucurbiturils. The lipophilic nature and precise size and shape of the adamantane core lead to strong and selective binding within the hydrophobic cavities of these macrocyclic hosts. This has been exploited in the development of drug delivery systems, molecular switches, and self-assembling materials.

Research Rationale and Scope for Investigating 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

The focus of this article is on a specific poly-functionalized adamantane derivative: 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane. The rationale for investigating this compound stems from its unique combination of a rigid tetrahedral core and reactive peripheral functional groups.

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane possesses a highly defined three-dimensional structure. The central adamantane cage acts as a rigid anchor, from which four phenylacetylene (B144264) arms extend in a tetrahedral fashion. The ethynyl (B1212043) (alkyne) groups at the periphery are particularly significant as they are versatile functional handles that can participate in a variety of chemical transformations.

The synthesis of this compound is a testament to its modifiability. A common synthetic route involves a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the case of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane, the synthesis can be achieved by reacting 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) with a protected alkyne, followed by deprotection. nih.gov This synthetic accessibility allows for the preparation of this key building block for further elaboration.

Below is a table summarizing the key properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane.

| Property | Value |

| Molecular Formula | C₄₂H₃₂ |

| Molecular Weight | 536.7 g/mol |

| Synonym | TEPA |

| Core Structure | Adamantane |

| Functional Groups | 4 x Ethynylphenyl |

| Symmetry | Tetrahedral (Td) |

The presence of four terminal alkyne functionalities makes 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane an ideal candidate for the construction of highly ordered molecular assemblies and network materials. The ethynyl groups can readily undergo various polymerization and coupling reactions, such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that can be used to link alkyne-functionalized molecules with azide-functionalized partners, leading to the formation of stable triazole linkages. This approach has been used to create porous organic polymers from tetrahedral building blocks.

Coupling Reactions: Sonogashira and other cross-coupling reactions can be employed to further extend the molecular framework, creating larger and more complex architectures.

Polymerization: The alkyne groups can be polymerized to form conjugated polymers with interesting electronic and optical properties.

The rigid and tetrahedral nature of the 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane core ensures that the resulting networks are non-planar and possess a high degree of order and porosity. This has been demonstrated in the synthesis of Covalent Organic Frameworks (COFs), where the use of tetrahedral building blocks like this leads to the formation of 3D diamondoid networks with high surface areas and potential for applications in gas storage and catalysis. For example, COFs designed with adamantane-based building blocks have shown predicted high porosity (90-96%) and large accessible surface areas for hydrogen storage. rsc.org

The following table details some of the materials synthesized using adamantane-based tetrahedral building blocks and their properties.

| Material Type | Adamantane-Based Building Block | Resulting Material Properties | Potential Applications |

| Covalent Organic Framework (COF) | 1,3,5,7-Tetrakis(4-aminophenyl)adamantane | High porosity, large surface area | Gas storage (e.g., hydrogen) rsc.org |

| Porous Polycyanurate Network | 1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane | BET surface area of 843 m²/g, pore size of 7.8 Å | Adsorption of organic vapors, hydrogen, and carbon dioxide rsc.org |

| Porphyrin Assemblies | 1,3,5,7-Tetrakis(4'-iodophenyl)adamantane | Formation of polyphenol derivatives | Nanolithography researchgate.net |

Properties

IUPAC Name |

1,3,5,7-tetrakis(4-ethynylphenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32/c1-5-31-9-17-35(18-10-31)39-25-40(36-19-11-32(6-2)12-20-36)28-41(26-39,37-21-13-33(7-3)14-22-37)30-42(27-39,29-40)38-23-15-34(8-4)16-24-38/h1-4,9-24H,25-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHBSLAUKOVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1,3,5,7 Tetrakis 4 Ethynylphenyl Adamantane

Precursor Synthesis and Halogenated Adamantane (B196018) Intermediates

The initial phase in the synthesis of the target molecule is the preparation of tetra-functionalized adamantane precursors. This typically involves attaching phenyl groups to the adamantane bridgehead positions, followed by halogenation of these aromatic rings. The choice of halogen (bromine or iodine) on the phenyl rings is critical as it directly influences the reactivity in the subsequent cross-coupling reactions.

The synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (B3069138) (TBPA) serves as a common route toward functionalized adamantane cores. While direct bromination of 1,3,5,7-tetraphenyladamantane (B96923) is a plausible method, many synthetic strategies begin with the functionalization of the adamantane cage itself. An established method involves the synthesis of 1,3,5,7-tetrabromoadamantane, which can be achieved by reacting adamantane with bromine in the presence of a Lewis acid catalyst like AlCl3 or AlBr3 at elevated temperatures. semanticscholar.org This tetrabrominated adamantane can then undergo further reactions to introduce the desired phenyl groups.

Alternatively, a more direct approach starts with 1,3,5,7-tetraphenyladamantane, which is then subjected to bromination. The para-substitution on the four phenyl groups can be achieved with high yields. researchgate.netresearchgate.net This step is crucial for creating the reactive sites necessary for the final coupling stage.

A facile and efficient two-step synthesis for 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) has been developed, making it a valuable intermediate for constructing rigid tetrahedral molecules. acs.org The synthesis begins with 1,3,5,7-tetraphenyladamantane. The iodination of this precursor, using reagents like PhI(OCOCF3)2 in a chloroform (B151607) solution containing iodine, leads to the formation of the desired 1,3,5,7-tetrakis(4-iodophenyl)adamantane. semanticscholar.org This tetra-iodinated compound is a key precursor that readily participates in various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond often makes this iodo-derivative the preferred intermediate for subsequent Sonogashira couplings. acs.org

Adamantane is a highly symmetrical and rigid cage-like hydrocarbon (C10H16) with two distinct types of carbon-hydrogen bonds. nih.govnih.gov It possesses four equivalent tertiary C-H bonds at the "bridgehead" positions (1, 3, 5, and 7) and twelve secondary C-H bonds at the methylene (B1212753) bridge positions. nih.govnih.gov The unique stability and reactivity of the bridgehead positions make them prime targets for functionalization. nih.gov

The functionalization of these tertiary carbons is often achieved through reactions involving carbocation or radical intermediates. nih.gov The formation of a stable tertiary carbocation at the bridgehead allows for electrophilic substitution reactions. For example, Friedel-Crafts alkylations can be used to introduce aryl groups at all four bridgehead positions. rsc.org Similarly, radical-based functionalization reactions provide a direct pathway to convert the bridgehead C–H bonds into C–C bonds, allowing for the introduction of a wide variety of functional groups. nih.gov This inherent reactivity of the adamantane core allows for the creation of a rigid, tetrahedral scaffold upon which more complex molecular architectures can be built. acs.org

Palladium/Copper-Catalyzed Cross-Coupling Approaches to Introduce Ethynylphenyl Moieties

The final and critical step in the synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is the introduction of the terminal alkyne groups onto the tetraphenyladamantane core. This is accomplished through a robust and versatile cross-coupling reaction.

The Sonogashira-Hagihara coupling is the most widely employed method for forming C(sp²)–C(sp) bonds, making it ideal for synthesizing arylalkynes. libretexts.org This reaction involves the cross-coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org

In the synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane, the halogenated precursors, either 1,3,5,7-tetrakis(4-bromophenyl)adamantane or, more commonly, 1,3,5,7-tetrakis(4-iodophenyl)adamantane, are reacted with a suitable terminal alkyne. researchgate.netrsc.org A common strategy involves using a protected alkyne, such as trimethylsilylacetylene. The reaction with the tetra-iodinated adamantane precursor in the presence of catalysts like Pd(PPh3)2Cl2 and CuI, and a base like triethylamine (B128534) (Et3N) in a solvent such as toluene (B28343), yields the silyl-protected intermediate, 1,3,5,7-tetrakis(4-trimethylsilylethynylphenyl)adamantane. rsc.org Subsequent deprotection of the trimethylsilyl (B98337) groups yields the final product, 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, in good yield. rsc.org This fourfold Sonogashira reaction on the tetrahedral adamantane core allows for the efficient construction of the target molecule. researchgate.netnih.gov

The efficiency of the Sonogashira coupling reaction is highly dependent on the optimization of various parameters, including the choice of catalyst, co-catalyst, base, solvent, and temperature. researchgate.netijnc.ir

Catalyst System: The most common palladium catalysts are Pd(PPh3)4 and PdCl2(PPh3)2, often used in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. libretexts.org The palladium component facilitates the oxidative addition to the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. desy.de While the classic system is effective, copper-free Sonogashira couplings have also been developed to create a more environmentally friendly process. libretexts.orgresearchgate.net

Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is essential. It serves not only to neutralize the hydrogen halide produced during the reaction but also to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide. libretexts.orgdesy.de The choice of solvent can also influence the reaction outcome, with solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene being commonly used. rsc.orgresearchgate.net

Substrate Reactivity: The nature of the aryl halide significantly impacts reactivity, with the general trend being I > Br > Cl. For this reason, 1,3,5,7-tetrakis(4-iodophenyl)adamantane is often the preferred substrate over its bromo- a chloro- counterparts, allowing for milder reaction conditions and higher yields. nih.gov

The table below summarizes typical conditions that can be optimized for the Sonogashira coupling step.

| Parameter | Variation | Purpose/Effect |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(dppf)Cl2 | The choice of ligands on the palladium center can affect catalyst stability and activity. libretexts.org |

| Copper Co-catalyst | CuI, CuBr | CuI is the most common and effective co-catalyst for activating the terminal alkyne. libretexts.org |

| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) | Acts as a proton scavenger and facilitates alkyne deprotonation. libretexts.org |

| Solvent | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solvent choice affects substrate solubility and reaction temperature. rsc.orgresearchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side reactions like alkyne homocoupling. |

| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene (B144264) | Using a protected alkyne like TMSA prevents side reactions and is followed by a separate deprotection step. rsc.org |

Optimization involves systematically adjusting these parameters to maximize the yield of the desired tetra-alkynylated product while minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). researchgate.net

Advanced Multi-Directional and Modular Synthetic Techniques

The creation of symmetrically substituted adamantanes, particularly those with four functional arms, relies on modular and efficient synthetic strategies. These methods are designed to produce tetrahedral building blocks that can be readily used in constructing larger, well-defined architectures.

The synthesis of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane typically starts from a pre-functionalized adamantane core. A common precursor is 1,3,5,7-tetrakis(4-bromophenyl)adamantane. nih.gov The four-fold functionalization is often achieved through palladium/copper co-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.gov

This reaction involves coupling the tetra-iodinated or tetra-brominated adamantane derivative with a protected alkyne, like trimethylsilylacetylene. The protecting groups are subsequently removed to yield the four terminal ethynyl (B1212043) groups. nih.gov This approach allows for the efficient and symmetrical installation of the reactive alkyne moieties, setting the stage for further derivatization.

A general synthetic pathway is outlined below:

Halogenation: Introduction of halogen atoms (I or Br) at the 1,3,5, and 7 positions of the tetraphenyladamantane core. For example, the iodination of 1,3,5,7-tetraphenyladamantane can be achieved using PhI(OCOCF₃)₂ in a chloroform solution of iodine to yield 1,3,5,7-tetrakis(4-iodophenyl)adamantane. semanticscholar.org

Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) with a protected acetylene (B1199291) derivative.

Deprotection: Removal of the silyl (B83357) protecting groups (e.g., trimethylsilyl) to expose the terminal alkyne functionalities, yielding 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane. nih.gov

This modular approach ensures high yields and purity, which is essential for the subsequent construction of complex molecular architectures.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the four-fold functionalization of adamantane cores. psu.edunih.govrsc.org This methodology offers a highly efficient and modular route to creating tetrahedral tectons. The strategy can be implemented in two ways: starting with a tetraalkyne adamantane core and reacting it with azides, or starting with a tetraazido adamantane core and reacting it with alkynes. psu.edursc.org

In the context of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, this molecule serves as the tetraalkyne precursor. It can be reacted with various organic azides in a four-fold click reaction to generate complex, symmetrically substituted adamantane derivatives in high yields. psu.edunih.govrsc.org These reactions are typically characterized by their high efficiency, mild reaction conditions, and simple purification procedures, often requiring only washing to obtain pure products. psu.edursc.org The resulting tetratriazole compounds are valuable building blocks for creating porous networks and other supramolecular structures. psu.edu

Subsequent Derivatization of the Ethynyl Moieties

The four terminal ethynyl groups of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane are versatile handles for a wide range of post-synthetic modifications, allowing for the tailoring of the molecule's properties and its incorporation into larger systems.

As mentioned, the most prominent derivatization of the ethynyl moieties is their transformation into 1,2,3-triazole rings through the azide-alkyne cycloaddition reaction. psu.edu This "click" reaction provides a robust and versatile method for attaching a wide variety of functional groups to the adamantane core.

By reacting 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane with different azide-containing molecules, a library of tetra-triazole adamantane derivatives can be synthesized. nih.gov For example, reacting the tetraalkyne with benzyl (B1604629) azide (B81097) would yield a tetrabenzyl-functionalized triazole derivative. The high yields and functional group tolerance of this reaction make it an ideal strategy for creating complex, multifunctional molecules based on the adamantane scaffold. psu.edursc.org

Table 1: Examples of Azide-Alkyne Cycloaddition Reactions with Adamantane Cores This table is interactive. Click on the headers to sort.

| Adamantane Precursor | Azide/Alkyne Reactant | Resulting Functional Group | Yield | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetrakis(4-azidophenyl)adamantane | Ethynylbenzene | Phenyl | ~100% | psu.edu |

| 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | Benzyl Azide | Benzyl | High | psu.edursc.org |

Beyond click chemistry, the ethynyl groups can undergo other transformations. While the primary literature focuses heavily on cycloadditions, the terminal alkyne functionality is known to participate in various other organic reactions.

For instance, oxidative homocoupling reactions (e.g., Glaser coupling) could potentially be used to link multiple adamantane units together, forming larger oligomeric or polymeric structures. While specific examples for 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane are not detailed in the provided sources, this remains a plausible synthetic route for creating extended networks.

Furthermore, the phenyl rings themselves can be subject to further functionalization, although this is less common after the installation of the ethynyl groups. For example, electrophilic substitution reactions on the phenyl rings could introduce additional functional groups, though this might compete with reactions at the alkyne. semanticscholar.org

It is important to note that the rigid and sterically hindered nature of the adamantane core can influence the reactivity of the functional groups attached to it. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane |

| 1,3,5,7-Tetrakis(4-bromophenyl)adamantane |

| 1,3,5,7-tetrakis(4-iodophenyl)adamantane |

| trimethylsilylacetylene |

| 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane |

| 1,3,5,7-tetrakis[4-(diacetoxyiodo)phenyl]adamantane |

| 1,3,5,7-tetrakis(4-stilbenylphenyl)adamantane |

Applications in Advanced Materials Science and Polymer Chemistry

Engineering of Microporous Organic Polymers (MOPs) and Polymer Networks

The rigid and persistent tetrahedral geometry of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane is instrumental in the design of MOPs with high porosity and stability. The spatial arrangement of the four ethynylphenyl arms prevents efficient packing of the resulting polymer chains, leading to the formation of intrinsic microporosity.

Synthesis via Coupling Polymerization of Ethynylphenyl Adamantane (B196018) Monomers

Microporous organic polymers have been successfully synthesized using 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane as a key monomer through Sonogashira-Hagihara cross-coupling reactions. In one example, a microporous polymer, designated as TPE-AD, was prepared by the coupling of tetrakis(4-iodophenyl)ethene with 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane. researchgate.net This reaction creates a robust, cross-linked network with a significant Brunauer-Emmett-Teller (BET) surface area of 615 m²/g. researchgate.net The resulting polymer was isolated as aggregated particles and demonstrated notable uptake capacities for CO2 and H2. researchgate.net

The Sonogashira-Hagihara coupling is a palladium- and copper-catalyzed reaction that efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides, making it a powerful tool for the synthesis of conjugated polymers. The high reactivity of the four terminal ethynyl (B1212043) groups on the adamantane-based monomer allows for the formation of a highly cross-linked, three-dimensional polymer network.

Structural Design Principles for Permanent Porosity

The generation of permanent porosity in polymers derived from 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane is rooted in several key structural design principles. The inherent rigidity and tetrahedral geometry of the adamantane core are of paramount importance. This rigid, non-planar structure acts as a "strut" that prevents the collapse of the polymer network into a dense, non-porous material.

The four ethynylphenyl arms extend outwards from the central core, creating a three-dimensional framework. When these arms are linked together through polymerization, the resulting network is inherently contorted and unable to pack efficiently, thus creating void spaces or pores. The length and rigidity of the linking groups also play a crucial role in determining the pore size and surface area of the final material. Longer and more rigid linkers generally lead to larger pores and higher surface areas.

The combination of a rigid, tetrahedral building block like 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane with appropriate comonomers allows for the rational design of MOPs with tailored porosity for specific applications, such as gas storage and separation. The resulting materials often exhibit high thermal and chemical stability due to the robust nature of the adamantane cage and the strong covalent bonds forming the polymer backbone.

Construction of Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and tunable porosity. The precise geometry and functionality of the building blocks are critical for the successful synthesis of highly crystalline COFs.

Role of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane as a Linker for COF Synthesis

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is recognized as a valuable multi-alkyne organic linker for the synthesis of COF materials. cd-bioparticles.net Its tetrahedral symmetry and four reactive alkyne termini make it an ideal building block for the construction of three-dimensional COFs. This monomer has been identified as a key component in the synthesis of several COF materials, including PPN-2, MPOF-Ad-1/2/3, catPOPs, and SNU-C1. cd-bioparticles.net

In the context of COF synthesis, the adamantane-based linker provides the structural framework that dictates the topology of the resulting network. The directional nature of the four ethynylphenyl arms allows for the formation of predictable and ordered porous structures. The high degree of cross-linking achievable with this tetra-functional monomer contributes to the formation of robust and porous crystalline frameworks.

Development of Coordination Polymers and Metal-Organic Structures

While the primary applications of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane have been in the realm of purely organic porous polymers, its integration into metal-organic structures represents an area of potential development.

Integration of Adamantane Tectons into Metal-Organic Frameworks

The use of adamantane-based building blocks, or "tectons," in the construction of metal-organic frameworks (MOFs) is well-established, with derivatives such as adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetrakis(4-cyanophenyl)adamantane being employed as ligands. researchgate.net The tetrahedral geometry of these adamantane derivatives is advantageous for creating highly symmetric and porous three-dimensional MOF architectures. researchgate.net

The integration of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane into MOFs is less direct than that of its carboxylate or cyano-functionalized counterparts, as the ethynyl group is not a traditional coordinating moiety. However, the terminal alkyne groups offer possibilities for post-synthetic modification within a pre-formed MOF, or for participation in metal-alkyne π-interactions to form coordination polymers. Research in this specific area is still emerging, but the potential to combine the rigidity and tetrahedral geometry of the adamantane core with the diverse coordination chemistry of metal ions opens up new avenues for the design of novel metal-organic materials.

Fabrication of Nanomaterials and Nanoscaled Assemblies

The precise three-dimensional structure of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane provides a robust framework for the bottom-up fabrication of sophisticated nanoscale architectures.

Utilization as Rigid Nanoscale Building Blocks

The adamantane core, a cage-like hydrocarbon, imparts exceptional rigidity and a well-defined tetrahedral geometry to the molecule. This inherent structural integrity makes 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane an ideal tecton, or building block, for the construction of highly ordered, porous materials. The four ethynylphenyl arms extend from the adamantane core in a tetrahedral fashion, providing reactive sites for polymerization and the formation of extended networks.

This compound is a key monomer in the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). cd-bioparticles.netrsc.orgresearchgate.netrsc.orgmdpi.com The ethynyl groups can readily participate in various coupling reactions, such as the Sonogashira coupling, to form stable, covalently linked, three-dimensional networks. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The resulting materials exhibit high thermal stability, low density, and permanent porosity, making them promising candidates for applications in gas storage and separation. rsc.orgrsc.org

The predictable geometry of the adamantane core allows for the rational design of these porous materials with tunable pore sizes and functionalities. The rigid nature of the building block prevents the collapse of the porous structure upon solvent removal, a common issue with more flexible monomers.

Interactive Data Table: Properties of Porous Organic Polymers Derived from Adamantane Building Blocks

| Polymer Name | Monomers | Resulting Properties | Reference |

| adm-COF | 1,3,5,7-tetraphenyladamantane-based monomers | High porosity (86–95%), large H2 accessible surface area (5967–6709 m² g⁻¹) | rsc.org |

| tapa-COFs | 1,3,5,7-tetrakis(4-aminophenyl)adamantine-based monomers | Low density (0.096–0.258 g cm⁻³), high porosity (90–96%), large H₂ accessible surface area (5511–6810 m² g⁻¹) | rsc.org |

| AdaPOF | 1,3,5,7–tetrakis(4–bromophenyl) adamantane and 1,3,5–tri (4–pinacholatoborolanephenyl) benzene (B151609) | Excellent fluorescence properties, high quantum yield and stability | mdpi.com |

| Polycyanurate Network | 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane | BET surface area of 843 m² g⁻¹, pore size of 7.8 Å | researchgate.netrsc.org |

Applications in Atomic Force Microscopy (AFM) Tip Calibration and Surface Modification

The well-defined size and shape of 1,3,5,7-tetrasubstituted adamantane derivatives make them suitable for applications in Atomic Force Microscopy (AFM). While direct application of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is less documented, its derivatives are specifically designed for AFM tip calibration and surface modification. nih.govnih.govresearchgate.net

The core concept involves functionalizing the adamantane molecule to facilitate its attachment to an AFM tip or a surface. For instance, derivatives of 1,3,5,7-tetraphenyladamantane (B96923) can be synthesized with sulfur-containing termini. nih.govresearchgate.net These sulfur groups can form strong covalent bonds with gold-coated AFM tips, allowing for the precise modification of the tip's apex with a single, rigid molecule of known dimensions. nih.gov

These functionalized tips can then be used for high-resolution imaging and as chemically well-defined nanoscale objects for the calibration of the AFM tip itself. nih.gov The rigidity of the adamantane scaffold ensures that the tip's geometry is stable and predictable during scanning. nih.gov

Furthermore, the ethynylphenyl groups of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane offer a route to surface modification through "click" chemistry reactions. These reactions are highly efficient and can be used to covalently attach the adamantane-based molecules to a variety of surfaces, creating well-defined and stable monolayers. Such modified surfaces can be used to study nanoscale friction, adhesion, and other surface phenomena.

Interactive Data Table: Adamantane Derivatives in AFM Applications

| Adamantane Derivative | Functionalization | Application | Key Finding | Reference |

| Nanoscale tripodal 1,3,5,7-tetrasubstituted adamantanes | Three sulfur-containing termini for binding to a gold-coated AFM tip, and one terminus for scanning. | AFM tip functionalization and imaging. | The molecule is sufficiently large and rigid to be imaged by a conventional AFM tip. | nih.govnih.govresearchgate.net |

| Tetrahedrally shaped nanoscale molecules from tetraiodide adamantane | Synthesized via Sonogashira coupling reactions with sulfur-containing termini. | Binding to gold-coated AFM tips for scanning applications. | Demonstrates the utility of adamantane's rigid structure for creating functional AFM probes. | nih.gov |

Advanced Characterization and Structural Elucidation of 1,3,5,7 Tetrakis 4 Ethynylphenyl Adamantane and Its Assemblies

Crystallographic Investigations

Crystallographic studies are indispensable for understanding the three-dimensional structure and packing of molecules in the solid state, which in turn dictates the material's bulk properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While a specific crystal structure for 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is not publicly available, extensive studies on closely related analogues, such as 1,3,5,7-tetraphenyladamantane (B96923) and its derivatives, provide a robust model for its expected solid-state conformation. researchgate.net

For instance, the crystal structure of 1,3,5,7-tetraphenyladamantane reveals a molecule with a high degree of symmetry, situated across a fourfold improper axis. researchgate.net A similar derivative, 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796), crystallizes in the tetragonal system. nih.gov These findings strongly suggest that 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane would also adopt a highly symmetric, tetrahedral conformation in the crystalline state, with the four ethynylphenyl arms extending from the rigid adamantane (B196018) core. The adamantane cage acts as a rigid, strain-free tetrahedral scaffold, ensuring a well-defined spatial arrangement of the functional arms.

Table 1: Crystallographic Data for Analogous Tetrasubstituted Adamantane Compounds

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

| 1,3,5,7-Tetraphenyladamantane | C₃₄H₃₂ | Tetragonal | P -4 2₁ c | Molecule possesses 4̄ symmetry | nih.govresearchgate.net |

| 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | C₃₄H₂₈I₄ | Tetragonal | I4̄ | Molecule possesses 4̄ symmetry | nih.gov |

This table presents data from analogous compounds to infer the likely crystallographic properties of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane.

The assembly of molecules into a crystal lattice is governed by a network of non-covalent intermolecular interactions. For tetraphenyladamantane derivatives, C—H⋯π interactions are the dominant forces dictating the crystal packing. researchgate.netresearchgate.net In the structure of 1,3,5,7-tetraphenyladamantane, these interactions arrange the molecules into chains, involving concerted actions of both the phenyl C-H groups and the adamantane CH₂ groups as donors. researchgate.netuni-giessen.de

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are crucial for confirming the molecular structure, verifying purity, and characterizing the functional groups present in the compound.

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane in both solution and solid states. The high symmetry of the molecule results in a relatively simple spectrum with a small number of distinct signals.

In ¹H NMR, the protons of the adamantane cage are expected to produce a characteristic signal in the aliphatic region. The protons on the phenylene rings will appear as a set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the four equivalent terminal acetylenic protons is anticipated in the alkyne region. rsc.org

In ¹³C NMR, distinct signals are expected for the bridgehead and methylene (B1212753) carbons of the adamantane core. researchgate.net The phenyl rings will show signals for the substituted and unsubstituted carbons, and the two carbons of the ethynyl (B1212043) group will also be distinguishable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | |||

| Adamantane | -CH₂- | ~ 2.15 | s (broad) |

| Phenyl | Ar-H | ~ 7.3 - 7.5 | m (AA'BB' system) |

| Ethynyl | -C≡C-H | ~ 3.10 | s |

| ¹³C NMR | |||

| Adamantane | -C H₂- | ~ 47.2 | |

| Adamantane | Bridgehead C | ~ 36.9 | |

| Ethynyl | -C ≡C-H | ~ 83.5 | |

| Ethynyl | -C≡C -H | ~ 77.8 | |

| Phenyl | Ar-C -Ad | ~ 148.4 | |

| Phenyl | Ar-C -C≡CH | ~ 121.5 | |

| Phenyl | Ar-C H | ~ 132.3, 125.8 |

Note: Predicted values are based on standard chemical shift ranges for analogous structures and functional groups. Actual values may vary depending on solvent and experimental conditions. chemistrysteps.comlibretexts.org

HRMS techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry, provide an extremely accurate determination of the molecular mass of a compound. usgs.govresearchgate.net This allows for the unambiguous confirmation of the elemental composition. For 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane (C₄₂H₃₂), the expected monoisotopic mass can be calculated with high precision. The detection of the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺ with a mass-to-charge ratio matching the theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecule's identity and purity. acs.org

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄₂H₃₂ |

| Theoretical Monoisotopic Mass | 536.25040 u |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 537.25768 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com For 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane, these techniques can confirm the presence of the alkyne, aromatic, and adamantane moieties.

The key vibrational modes include:

Alkyne C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹ in both IR and Raman spectra.

Alkyne C≡C Stretch: A band in the range of 2100-2140 cm⁻¹. This absorption is typically weak in the IR spectrum but produces a strong signal in the Raman spectrum, especially due to conjugation with the phenyl ring. nih.govresearchgate.net

Aromatic C-H Stretch: Occurs just above 3000 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region.

Adamantane C-H Stretch: Appears just below 3000 cm⁻¹.

Adamantane Cage Vibrations: A complex set of "fingerprint" vibrations at lower wavenumbers (<1500 cm⁻¹), which are particularly prominent in the Raman spectrum. researchgate.netbris.ac.uk

Table 4: Characteristic Vibrational Frequencies for 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| Terminal Alkyne | ≡C-H stretch | ~ 3300 | Strong / Medium |

| Alkyne | C≡C stretch | ~ 2110 | Weak / Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium / Medium |

| Aromatic | C=C stretch | 1600, 1510, 1450 | Medium-Strong / Medium-Strong |

| Adamantane | C-H stretch | 2950 - 2850 | Strong / Strong |

| Adamantane | Cage modes (C-C, CH₂ bend) | 1450 - 700 | Medium / Strong |

Computational and Theoretical Investigations of 1,3,5,7 Tetrakis 4 Ethynylphenyl Adamantane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stable conformations of adamantane (B196018) derivatives. For molecules like 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, these calculations can predict bond lengths, bond angles, and dihedral angles, confirming the persistent tetrahedral symmetry imparted by the adamantane cage.

DFT methods are used to investigate the geometry and electronic structure of adamantane and its derivatives. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals are often employed to balance computational cost and accuracy. These calculations reveal the distribution of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the molecule's reactivity and its optical and electronic properties. In 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, the HOMO is typically localized on the electron-rich ethynylphenyl arms, while the LUMO is also distributed across these conjugated systems. This distribution is indicative of the molecule's potential for charge transfer, which is a critical factor for applications in electronics and nonlinear optics.

The conformational flexibility of the four ethynylphenyl groups is also a subject of theoretical investigation. While the adamantane core is rigid, the phenyl rings can rotate. Quantum chemical calculations can determine the rotational energy barriers and identify the most stable, low-energy conformations.

Table 1: Representative Theoretical Data for Adamantane Derivatives

| Computational Method | Property | Typical Finding for Adamantane Derivatives |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized Geometry | Tetrahedral core with specific bond lengths and angles for substituents. |

| HOMO-LUMO Gap | Energy gap is influenced by the nature of the phenyl substituents. |

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into supramolecular interactions and self-assembly processes. For 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, MD simulations can model how individual molecules interact with each other and with solvent molecules to form larger, ordered structures. The rigid, well-defined shape of this molecule makes it an excellent building block, or "tecton," for constructing supramolecular assemblies.

Simulations can explore the non-covalent interactions that drive self-assembly, such as van der Waals forces, π-π stacking between the phenyl rings, and potential hydrogen bonding involving the terminal alkyne protons. By simulating a system containing many molecules of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, researchers can observe the spontaneous formation of aggregates and predict the most likely packing arrangements in the solid state. These simulations can reveal the formation of porous networks, liquid crystalline phases, or other complex architectures.

Furthermore, MD simulations are used to study host-guest chemistry involving adamantane derivatives. The adamantane cage can act as a guest that fits into the cavity of host molecules like cyclodextrins. MD simulations can elucidate the dynamics and thermodynamics of this encapsulation, providing a molecular-level understanding of these host-guest systems.

Theoretical Modeling of Framework Structures and Porosity Characteristics

The tetrahedral and rigid nature of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane makes it an ideal building block for the design of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Theoretical modeling plays a crucial role in predicting the structures and properties of these frameworks before their synthesis.

Table 2: Predicted Properties of Adamantane-Based Porous Frameworks

| Framework Type | Predicted Property | Significance |

|---|---|---|

| Covalent Organic Framework (COF) | High Surface Area | Important for gas storage and catalysis. |

| Defined Pore Size | Crucial for selective molecular separation. | |

| Metal-Organic Framework (MOF) | Gas Adsorption Isotherms | Predicts performance in gas storage applications. |

Prediction and Analysis of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane. Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are particularly valuable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts of ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which helps in assigning the absorption bands observed experimentally. For 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, the low-energy transitions are typically π-π* transitions localized on the conjugated ethynylphenyl arms.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be modeled computationally. By calculating the vibrational frequencies and their intensities, a theoretical vibrational spectrum can be generated. This is useful for assigning the vibrational modes observed in experimental spectra, such as the characteristic C≡C and C-H stretching frequencies of the ethynyl (B1212043) groups.

Computational Exploration of Nonlinear Optical Properties

Adamantane-based molecules with extended π-systems are of great interest for their potential nonlinear optical (NLO) properties. Computational methods are essential for predicting and understanding these properties at the molecular level. The second-order NLO response, characterized by the first hyperpolarizability (β), and the third-order NLO response, characterized by the second hyperpolarizability (γ), can be calculated using quantum chemical methods.

For molecules like 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, which possess a centrosymmetric charge distribution in their ground state, the first hyperpolarizability (β) is expected to be small. However, they can exhibit significant third-order NLO effects. DFT calculations can be used to compute the components of the hyperpolarizability tensors. These calculations often show that the NLO response is dominated by electronic transitions involving the delocalized π-electrons of the conjugated substituents.

First-principles calculations have been used to predict the second-harmonic generation (SHG) properties of adamantane-based tetraphenyl clusters. These studies reveal that the NLO response originates from electronic transitions localized at the phenyl substituents. The intensity of the SHG signal can be tuned by modifying the substituents. Although 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane itself is centrosymmetric, theoretical studies on related, non-centrosymmetric adamantane derivatives can provide insights into designing similar molecules with strong SHG responses.

Table 3: Computationally Explored NLO Properties of Adamantane Derivatives

| NLO Property | Computational Method | Key Finding |

|---|---|---|

| First Hyperpolarizability (β) | DFT, TD-DFT | Dependent on molecular symmetry and charge transfer character. |

| Second Hyperpolarizability (γ) | DFT | Significant values predicted for centrosymmetric molecules with extended π-systems. |

Future Research Directions and Outlook for Adamantane Based Tetraethynylphenyl Systems

Development of Novel Synthetic Strategies for Enhanced Complexity and Efficiency

The future development of adamantane-based materials hinges on the ability to synthesize complex and precisely functionalized derivatives in an efficient manner. While the synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has been established, future research will likely focus on several key areas to enhance synthetic complexity and efficiency.

One promising direction is the refinement of C-H activation and functionalization techniques. researchgate.net Direct and selective functionalization of the adamantane (B196018) core avoids lengthy multi-step syntheses that often involve harsh conditions and generate significant waste. ucl.ac.uk Advances in catalyst design, including photoredox and hydrogen atom transfer (HAT) catalysis, could enable the direct introduction of ethynylphenyl groups or other functionalities with greater control and under milder conditions. nih.gov This would not only improve efficiency but also allow for the synthesis of asymmetrically substituted adamantane scaffolds, opening doors to materials with anisotropic properties.

Furthermore, the development of modular, "click" chemistry-based approaches will be crucial. The ethynyl (B1212043) groups of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane are ideal handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click reactions. Future synthetic strategies will likely involve the pre-functionalization of various molecular components with azide (B81097) groups, which can then be "clicked" onto the adamantane scaffold in a highly efficient and orthogonal manner. This modularity will facilitate the rapid generation of libraries of complex adamantane-based molecules with diverse functionalities for screening in various applications.

Another area of focus will be the development of one-pot or tandem reaction sequences. Combining multiple synthetic steps into a single, continuous process can significantly reduce reaction time, solvent usage, and purification efforts. Future research may explore catalytic systems that can mediate both the functionalization of the adamantane core and the subsequent elaboration of the ethynylphenyl arms in a single reaction vessel.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced C-H Functionalization | Increased efficiency, reduced waste, access to asymmetric derivatives. | Development of selective catalysts (e.g., photoredox, HAT), milder reaction conditions. |

| Modular Click Chemistry | High efficiency, orthogonality, rapid library synthesis. | Design of new click-compatible building blocks, exploration of different click reactions. |

| One-Pot/Tandem Reactions | Reduced reaction time and resource consumption. | Development of multifunctional catalytic systems. |

Exploration of Advanced Supramolecular Systems with Tunable Functionalities

The unique tetrahedral geometry of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane makes it an exceptional tecton, or building block, for the construction of advanced supramolecular systems. nih.gov Future research in this area will move beyond simple network formation to create dynamic and functional assemblies with tunable properties.

A key direction will be the design of discrete, self-assembled supramolecular cages and containers. By employing principles of coordination-driven self-assembly or hydrogen bonding, the rigid adamantane core can direct the formation of well-defined, hollow architectures. These cages could encapsulate guest molecules, acting as nanoscale reactors, sensors, or drug delivery vehicles. The ethynylphenyl arms can be functionalized with recognition motifs to enable selective guest binding, and the properties of the cage, such as its size, shape, and solubility, could be tuned by modifying these peripheral groups.

Host-guest chemistry involving adamantane derivatives is already a well-established field, particularly with cyclodextrins. tmalab.co.kr Future research will explore the host-guest interactions of more complex systems built from 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane. For instance, polymers or surfaces functionalized with this adamantane derivative could exhibit tunable adhesion or recognition properties in the presence of complementary host molecules. This could lead to the development of "smart" materials that respond to external stimuli.

Furthermore, the creation of dynamic covalent frameworks (DCFs) represents a promising avenue. By utilizing reversible reactions, such as imine or boronate ester formation, at the termini of the ethynylphenyl arms, it is possible to create crystalline, porous materials that can adapt their structure in response to environmental changes. These adaptive materials could have applications in separations, catalysis, and sensing.

| Supramolecular System | Potential Functionalities | Key Research Focus |

| Self-Assembled Cages | Encapsulation, catalysis, sensing, drug delivery. | Control over cage size and shape, selective guest binding. |

| Host-Guest Systems | Tunable adhesion, molecular recognition, responsive materials. | Design of complementary host-guest pairs, integration into larger systems. |

| Dynamic Covalent Frameworks | Adaptive porosity, stimuli-responsive separation and catalysis. | Exploration of reversible covalent reactions, control over framework dynamics. |

Innovative Materials Engineering for Targeted Applications

The inherent properties of the adamantane core—rigidity, thermal stability, and a well-defined three-dimensional structure—make 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane an excellent monomer for the engineering of innovative materials with targeted applications.

A significant area of future research will be the development of advanced porous organic polymers (POPs) and covalent organic frameworks (COFs). The tetrahedral arrangement of the ethynylphenyl arms allows for the construction of highly porous, three-dimensional networks with large surface areas. researchgate.nettmalab.co.kr For example, the porous polymer network PPN-2, synthesized from 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane, exhibits a high BET surface area of 1764 m²/g. researchgate.net Future work will focus on tailoring the pore size, shape, and chemical environment of these materials for specific applications, such as high-performance gas storage and separation, catalysis, and environmental remediation. By introducing specific functional groups onto the phenyl rings, the affinity of the framework for particular molecules can be precisely controlled.

Another exciting prospect is the use of these adamantane-based systems in the development of novel electronic and optical materials. The conjugated ethynylphenyl arms provide pathways for electronic communication, and the rigid adamantane core ensures a well-defined spatial arrangement of these chromophores. This could lead to the creation of materials with interesting photophysical properties, such as high quantum yield fluorescence or nonlinear optical behavior. Research into adamantane-based materials for organic light-emitting diodes (OLEDs) and other electronic devices is an active area of investigation.

Furthermore, the incorporation of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane into polymer backbones can lead to materials with enhanced thermal and mechanical properties. The rigid and bulky adamantane cage can increase the glass transition temperature and improve the dimensional stability of polymers. Future materials engineering efforts will explore the synthesis of high-performance polymers, such as polyimides and polyaryletherketones, incorporating this adamantane derivative for applications in aerospace, electronics, and other demanding fields.

| Material Type | Targeted Applications | Key Research Focus |

| Porous Organic Polymers/Frameworks | Gas storage/separation, catalysis, sensing. | Pore size and functionality engineering, enhancing stability. |

| Electronic and Optical Materials | OLEDs, sensors, nonlinear optics. | Tuning photophysical properties, understanding structure-property relationships. |

| High-Performance Polymers | Aerospace, electronics, high-temperature coatings. | Improving thermal and mechanical stability, processability. |

Interdisciplinary Research Integrating Adamantane Scaffolds in Emerging Technologies

The unique structural characteristics of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane and related systems position them at the intersection of chemistry, materials science, and biology, paving the way for their integration into a variety of emerging technologies.

In the field of nanotechnology, the adamantane cage can be viewed as a precise, molecular-scale building block. nih.gov Its well-defined geometry and the ability to functionalize its four bridgehead positions with ethynylphenyl arms make it an ideal candidate for the bottom-up construction of nanostructures with atomic precision. Future research will explore the use of these molecules in the fabrication of molecular electronic components, nanoscale sensors, and complex, three-dimensional nano-architectures.

The biocompatibility and lipophilicity of the adamantane core have long been exploited in medicinal chemistry. researchgate.net Future interdisciplinary research will focus on leveraging the tetra-functional nature of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane for applications in drug delivery and diagnostics. tmalab.co.kr The four ethynylphenyl arms can be used to attach multiple copies of a drug molecule, a targeting ligand, and an imaging agent, creating a multifunctional theranostic platform. The rigid adamantane scaffold would ensure that these different components are held in a well-defined spatial arrangement, potentially leading to enhanced therapeutic efficacy and reduced side effects.

Furthermore, the integration of adamantane-based systems into advanced sensor technologies is a promising area of research. The porous frameworks derived from 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane can be designed to selectively adsorb and concentrate specific analytes. By incorporating fluorescent or electroactive moieties into the framework, the presence of the target analyte can be transduced into a measurable optical or electrical signal. This could lead to the development of highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control.

| Emerging Technology | Interdisciplinary Focus | Potential Impact |

| Nanotechnology | Bottom-up fabrication, molecular electronics. | Creation of nanoscale devices with precise control over structure and function. |

| Drug Delivery and Theranostics | Multifunctional drug carriers, targeted therapies. | Development of more effective and personalized medicines. |

| Advanced Sensors | Selective analyte capture, signal transduction. | Highly sensitive and selective detection of chemical and biological species. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, and how do reaction conditions influence purity and yield?

- Methodology : The compound is typically synthesized via sequential halogenation and cross-coupling. Starting from 1,3,5,7-tetrabromoadamantane, a Suzuki or Sonogashira coupling with 4-ethynylphenylboronic acid derivatives is employed. Key steps include:

- Halogenation : Quantitative bromination of adamantane at bridgehead positions using Br₂/AlCl₃ .

- Pd-Catalyzed Coupling : Use of tetrakis(triphenylphosphine)palladium(0) under inert conditions (e.g., THF, 80°C) to attach ethynylphenyl groups. Yields >75% are reported with strict control of stoichiometry (4:1 aryl halide to ethynyl reagent ratio) .

- Critical Parameters : Oxygen-free environments prevent alkyne oxidation. Purification via column chromatography (silica gel, hexane/DCM) is essential to remove Pd residues.

Q. How is the structural integrity of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane confirmed post-synthesis?

- Characterization Techniques :

- X-ray Crystallography : Confirms tetrahedral geometry and phenyl-ethynyl substitution patterns. Displacement ellipsoid models (50% probability) validate bond angles and torsional rigidity .

- NMR : H NMR shows singlet peaks for adamantane protons (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms ethynyl carbons (δ 80–90 ppm) .

- FT-IR : Alkyne C≡C stretches at 2100–2200 cm⁻¹ .

Advanced Research Questions

Q. How does 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane enhance the performance of covalent triazine frameworks (CTFs) for gas storage?

- Application in CTFs : The adamantane core acts as a rigid tetrahedral "knot" in CTFs synthesized via ZnCl₂-catalyzed cyclotrimerization of nitriles. For example:

- Co-Polymerization : Reacting 1,3,5,7-tetrakis(4-cyanophenyl)adamantane with 4,4′-biphenyldicarbonitrile yields CTFs with BET surface areas >800 m²/g. These frameworks exhibit H₂ uptake of 1.3–1.6 wt% at 77 K and CO₂ adsorption of 13–17 wt% at 273 K .

- Optimization : Increasing the adamantane-to-linker ratio improves microporosity (pore size ~0.6 nm), critical for selective gas capture .

- Challenges : Lower H₂ uptake compared to metal-organic frameworks (MOFs) necessitates post-synthetic modifications (e.g., doping with Li⁺) .

Q. What strategies resolve structural disorder in cocrystallization studies involving liquid chiral molecules and adamantane derivatives?

- Cocrystallization Protocol :

Host-Guest System : 1,3,5,7-Tetrakis(2,4-diethoxyphenyl)adamantane (TEO) encapsulates liquid guests (e.g., phenylethanol) via van der Waals interactions.

Crystallographic Analysis : Single-crystal X-ray diffraction at 100 K reduces thermal motion artifacts. Disorder is minimized by using synchrotron radiation for high-resolution data (e.g., 0.8 Å) .

- Limitations : Highly volatile guests (e.g., ethanol) require rapid data collection. Absolute configuration determination relies on anomalous dispersion effects (Cu Kα radiation) .

Q. How do discrepancies in gas uptake data for adamantane-based microporous polymers (MOPs) arise, and how can they be mitigated?

- Data Contradictions : MOP-Ad networks derived from 1,3,5,7-tetrakis(4-bromophenyl)adamantane show lower CO₂ uptake (7–9 wt%) compared to Schiff-base networks (17 wt%). Contributing factors include:

- Pore Size Distribution : MOP-Ad networks have broader pore distributions (0.5–2 nm vs. 0.6 nm in Schiff-base systems), reducing selectivity .

- Surface Functionalization : Lack of polar groups (e.g., -NH₂) in MOP-Ad reduces CO₂-philicity .

- Mitigation : Post-synthetic amine grafting or using mixed-linker strategies (e.g., combining adamantane with triazine units) enhances gas affinity .

Methodological Insights from Recent Studies

-

Table 1 : Key Physicochemical Properties of Adamantane Derivatives

Property Value/Description Source BET Surface Area (CTF-Ad4L2) 865 m²/g H₂ Uptake (77 K, 1 bar) 1.6 wt% Thermal Stability (Decomposition) >340°C Pore Size (Microporous Domains) 0.6–1.2 nm -

Figure 1 : Synthesis Pathway for 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

[Halogenation → Pd-Catalyzed Coupling → Purification]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.